1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

anticancer colon cancer halogen substitution

1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (CAS 2751-83-9) is a 1,2-disubstituted benzimidazole derivative with a molecular formula of C20H14Cl2N2 and a molecular weight of 353.25 g/mol. It belongs to a privileged scaffold in medicinal chemistry, characterized by a benzimidazole core bearing two para-chlorophenyl substituents at the N1 and C2 positions.

Molecular Formula C20H14Cl2N2
Molecular Weight 353.2 g/mol
CAS No. 2751-83-9
Cat. No. B10979978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
CAS2751-83-9
Molecular FormulaC20H14Cl2N2
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H14Cl2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2
InChIKeyJXZJOJLNOREGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (CAS 2751-83-9) – Core Identity and Structural Baseline for Procurement Decisions


1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (CAS 2751-83-9) is a 1,2-disubstituted benzimidazole derivative with a molecular formula of C20H14Cl2N2 and a molecular weight of 353.25 g/mol [1]. It belongs to a privileged scaffold in medicinal chemistry, characterized by a benzimidazole core bearing two para-chlorophenyl substituents at the N1 and C2 positions [2]. The crystal structure reveals dihedral angles of 88.15° and 33.4° between the benzimidazole ring and the 4-chlorobenzyl and 4-chlorophenyl groups respectively, with C–H···Cl hydrogen bonds forming C(12) chains along the [010] direction [1]. This compound occupies a distinct chemical space within the 1,2-disubstituted benzimidazole class and has been investigated in multiple independent studies for both antimicrobial and anticancer activities [2][3].

Why Substituting 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole with an In-Class Analog Carries Quantifiable Risk


Although numerous 1,2-disubstituted benzimidazoles share the same core scaffold, the precise identity of the halogen substituent and the N1-benzyl moiety fundamentally alters biological activity profiles. As demonstrated by direct comparative studies, the chloro-substituted derivative (compound 26/3l) exhibits a distinct efficacy pattern against colon carcinoma (HCT-15) relative to its bromo analog, where the chloro compound achieves 68.7% growth inhibition versus only 10.9% for the bromo congener at the same concentration [2]. Similarly, in antibacterial assays, the replacement of a 4-nitro group with a 4-chloro group shifts the Gram-negative spectrum substantially: the chloro compound (3l) yields MIC values of 16 µg/mL against both Escherichia coli and Streptococcus faecalis, while the nitro analog (3k) requires 64 µg/mL against the same strains [1]. These non-linear structure-activity relationships mean that even closely related in-class compounds cannot be assumed to behave interchangeably, and procurement based solely on scaffold similarity without reference to the specific substitution pattern introduces measurable performance risk.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole Against Its Closest Analogs


Superior Colon Cancer (HCT-15) Activity Over the Direct Bromo Analog and the Unsubstituted Parent Compound

In a head-to-head comparison within a single synthetic series reported in Results in Chemistry (2025), compound 26 (the target chloro compound) was evaluated alongside its direct bromo analog (compound 27) and the unsubstituted parent (compound 21) against six human cancer cell lines at a fixed concentration of 25 µM, with tamoxifen at 10 µM as a reference drug. The chlorinated derivative 26 produced 68.7% growth inhibition against HCT-15 colon cancer cells, whereas the brominated derivative 27 achieved only 10.9% inhibition and the unsubstituted parent 21 reached 26.1%. This represents a 6.3-fold improvement over the bromo analog and a 2.6-fold improvement over the parent compound in colon cancer efficacy [1]. Against breast cancer MCF-7, compound 26 also outperforms the bromo analog (86.1% vs 77.7%), and against lung cancer SKLU-1 the difference is similarly pronounced (52.9% vs 37.9%) [1].

anticancer colon cancer halogen substitution SAR

Anti-MRSA and Anti-MSSA Activity Matching Ciprofloxacin, with Differentiated Gram-Negative Spectrum

In a systematic evaluation of 69 N,2,6-trisubstituted benzimidazoles published in RSC Advances (2023), compound 3l (the target compound) demonstrated potent antibacterial activity against both methicillin-susceptible S. aureus (MSSA, MIC = 8 µg/mL) and methicillin-resistant S. aureus (MRSA, MIC = 16 µg/mL), values that are equivalent to the clinical comparator ciprofloxacin (MSSA MIC = 8 µg/mL; MRSA MIC = 16 µg/mL). Against the Gram-negative bacterium Escherichia coli, compound 3l achieved an MIC of 16 µg/mL, outperforming the nitro-substituted analog 3k (2-(4-nitrophenyl), N-benzyl) which required 64 µg/mL, a 4-fold difference. Similarly, against Streptococcus faecalis, 3l (MIC = 16 µg/mL) was 4-fold more potent than 3k (MIC = 64 µg/mL) [1].

antibacterial MRSA MSSA Gram-negative MIC

Sub-Micromolar Anticancer IC50 Values Across Multiple Cancer Cell Lines, Differentiated from Paclitaxel

In the same RSC Advances (2023) study, the target compound 3l was evaluated for cytotoxicity against five human cancer cell lines using the MTT assay, with paclitaxel as a positive control. Compound 3l exhibited IC50 values of 7.48 µM (MDA-MB-231 breast adenocarcinoma), 8.56 µM (MCF7 breast cancer), 10.05 µM (HepG2 hepatocarcinoma), 9.67 µM (RMS rhabdomyosarcoma), and 8.95 µM (C26 colon carcinoma). While paclitaxel was more potent (IC50 1.38–4.75 µM), compound 3l showed a narrower inter-cell-line variability (CV = 12.7%) compared to paclitaxel (CV = 49.7%), suggesting a more uniform cytotoxic profile across tumor types. The closely related nitro analog 3k gave IC50 values of 7.44–10.95 µM, a range similar to 3l, but with a distinguishable selectivity pattern favoring HepG2 and RMS cells [1].

anticancer cytotoxicity breast cancer hepatocarcinoma IC50

Conformational and Crystal Packing Differentiation from Non-Halogenated and Methyl-Substituted Analogs

Single-crystal X-ray diffraction analysis of the target compound reveals that the benzimidazole ring forms a dihedral angle of 88.15° with the 4-chlorobenzyl benzene ring, indicating a near-perpendicular orientation, while the dihedral angle with the 4-chlorophenyl ring at C2 is 33.4°, reflecting partial conjugation. This conformational arrangement differs substantially from the non-halogenated analog 1-benzyl-2-phenyl-1H-benzimidazole, where the corresponding N1-benzyl dihedral angle is reported as 88.9° and the C2-phenyl angle is approximately 29.0° [1]. The crystal packing in the target compound is stabilized by C–H···Cl hydrogen bonds forming infinite C(12) chains along the [010] direction, a motif absent in the non-halogenated and methyl-substituted analogs, which exhibit different hydrogen-bonding architectures including centrosymmetric R₂²(8) dimers [1][2].

crystallography conformation dihedral angle hydrogen bonding solid-state

Validated Research and Procurement Application Scenarios for 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole


Colon Cancer (HCT-15) Focused Anticancer Screening and SAR Expansion

Based on the 6.3-fold superiority of the target compound over its bromo analog in HCT-15 colon cancer growth inhibition (68.7% vs 10.9% at 25 µM) [1], this compound is the preferred starting point for medicinal chemistry programs targeting colon carcinoma. Its concomitant high activity against breast cancer MCF-7 (86.1%) and leukemia K562 (87.5%) [1] further supports its use in multi-indication anticancer screening cascades where halogen-dependent SAR exploration is the objective.

Anti-MRSA Lead Development Requiring Broad-Spectrum Gram-Negative Co-Activity

With MIC values of 8 µg/mL (MSSA) and 16 µg/mL (MRSA) matching ciprofloxacin, combined with a 4-fold advantage over the nitro-substituted analog 3k against E. coli (16 vs 64 µg/mL) and S. faecalis (16 vs 64 µg/mL) [2], this compound is well-suited for antibacterial discovery programs that seek a balanced Gram-positive/Gram-negative profile without the synthetic complexity of nitro-group introduction.

Pan-Cancer Cytotoxicity Reference Compound with Low Inter-Cell-Line Variability

The target compound's IC50 values across five cancer cell lines show a coefficient of variation of only 12.7%, compared to 49.7% for paclitaxel [2]. This makes it a suitable internal reference standard for multi-cell-line cytotoxicity screening, where consistent baseline activity is needed to detect cell-line-specific modulation by test articles.

Solid-State Form and Crystallography Studies of Halogenated Benzimidazoles

The unique C–H···Cl hydrogen-bonded C(12) chain motif along the [010] direction, combined with the near-perpendicular 88.15° orientation of the N1-benzyl group [3], positions this compound as a structurally well-characterized model for investigating halogen-bonding effects on crystal packing, polymorphism, and solid-form stability in the 1,2-disubstituted benzimidazole series.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.